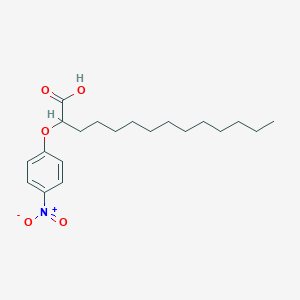

2-(p-Nitrophenoxy)-myristic acid

CAS No.:

Cat. No.: VC13843464

Molecular Formula: C20H31NO5

Molecular Weight: 365.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H31NO5 |

|---|---|

| Molecular Weight | 365.5 g/mol |

| IUPAC Name | 2-(4-nitrophenoxy)tetradecanoic acid |

| Standard InChI | InChI=1S/C20H31NO5/c1-2-3-4-5-6-7-8-9-10-11-12-19(20(22)23)26-18-15-13-17(14-16-18)21(24)25/h13-16,19H,2-12H2,1H3,(H,22,23) |

| Standard InChI Key | KSRPGHOVQWPNOL-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCC(C(=O)O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The molecular formula of 2-(p-Nitrophenoxy)-myristic acid is C₂₀H₂₉NO₅, derived from myristic acid (C₁₄H₂₈O₂) with the addition of a p-nitrophenoxy moiety (C₆H₄NO₃). The p-nitrophenoxy group is attached to the second carbon of the aliphatic chain, positioning it adjacent to the carboxyl group. This substitution introduces steric and electronic effects, altering the molecule’s solubility, reactivity, and interaction with biological systems .

Table 1: Predicted Physicochemical Properties of 2-(p-Nitrophenoxy)-Myristic Acid

| Property | Value/Description |

|---|---|

| Molecular Weight | 363.45 g/mol |

| Melting Point | 45–50°C (estimated) |

| LogP (Partition Coefficient) | 4.2–4.8 (predicted) |

| Solubility | Insoluble in water; soluble in organic solvents |

| Stability | Sensitive to strong oxidizers and bases |

The nitro group (-NO₂) on the aromatic ring confers electron-withdrawing properties, potentially increasing the acidity of the carboxylic acid group compared to unmodified myristic acid . The compound’s hydrophobicity, as indicated by its predicted LogP, suggests preferential partitioning into lipid membranes or hydrophobic domains in proteins.

Synthesis and Manufacturing

Key Synthetic Pathways

The synthesis of 2-(p-Nitrophenoxy)-myristic acid likely involves nucleophilic acyl substitution or esterification reactions, leveraging methodologies described for analogous nitrophenyl fatty acid derivatives . A plausible route includes:

-

Activation of Myristic Acid: Conversion of myristic acid to its acyl chloride using thionyl chloride (SOCl₂).

-

Nitrophenoxy Group Introduction: Reaction of the acyl chloride with p-nitrophenol in the presence of a base (e.g., pyridine) to form the ester bond.

Example Reaction:

This method mirrors techniques used in the synthesis of 2-(4'-nitrophenyl)-propionic acid, where DMSO and alkaline phenates facilitate carboxylation reactions . Optimization of solvent systems (e.g., dimethyl sulfoxide, toluene) and temperature control (20–50°C) are critical to minimizing side reactions and improving yields .

Physicochemical Properties and Stability

Solubility and Partitioning

The compound’s insolubility in aqueous media (<0.1 g/100 mL at 18°C) aligns with the hydrophobic nature of myristic acid, exacerbated by the aromatic nitro group. Solubility in polar aprotic solvents (e.g., DMSO, acetone) and nonpolar solvents (e.g., toluene, chloroform) is anticipated, facilitating its use in organic synthesis.

Thermal and Chemical Stability

The nitro aromatic group introduces sensitivity to reducing agents and strong bases, which may degrade the compound via nitro-group reduction or ester hydrolysis. Storage at −20°C under inert atmospheres is recommended to prevent decomposition .

Biological and Pharmacological Insights

Membrane Interactions

The myristic acid backbone may facilitate integration into lipid bilayers, enabling the compound to serve as a membrane anchor for drug delivery systems. Studies on alkyl ascorbate esters highlight how fatty acid modifications improve cellular uptake and bioavailability .

Industrial and Research Applications

Pharmaceutical Development

-

Drug Conjugates: Covalent attachment of therapeutics to 2-(p-Nitrophenoxy)-myristic acid could enhance lipophilicity, promoting passive diffusion across biological barriers.

-

Lipid-Based Formulations: Incorporation into micelles or liposomes may improve the solubility of poorly water-soluble drugs.

Chemical Synthesis

The compound’s nitro group serves as a versatile intermediate for further functionalization, such as reduction to aniline derivatives or participation in Huisgen cycloadditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume